![molecular formula C16H12F3N3O4S B2811620 Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 1105189-95-4](/img/structure/B2811620.png)
Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a trifluoromethoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions include various substituted thienopyridazines, which can be further utilized in different chemical applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of thienopyridazine compounds exhibit promising anticancer activity. Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. By targeting these pathways, the compound can effectively disrupt the proliferation of cancer cells .
Drug Development
Lead Compound for New Drugs
this compound serves as a lead compound in the development of new pharmaceuticals. Its unique structure allows for modifications that can enhance its efficacy and reduce toxicity. Researchers are exploring various analogs to optimize its pharmacological profile .
Synergistic Effects with Other Drugs
Studies have suggested that this compound may have synergistic effects when used in combination with other chemotherapeutic agents. This synergy could potentially lower the required doses of existing drugs while enhancing therapeutic outcomes in cancer treatment .
Neuropharmacology
Potential Neuroprotective Effects
Emerging research is investigating the neuroprotective properties of this compound. Preliminary findings suggest that it may mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Ethyl 5-amino-4-oxo-3-(4-methoxyphenyl)thieno[3,4-d]pyridazine-1-carboxylate
Uniqueness
Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities.
Biological Activity
Ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate (CAS: 123542-47-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C15H13N3O3S, with a molecular weight of approximately 315.35 g/mol. The structure features a thieno[3,4-d]pyridazine core with an ethyl ester and a trifluoromethoxy phenyl substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound exhibits inhibitory effects on specific kinases involved in tumor growth, suggesting its role as a potential anticancer agent. This is particularly relevant in targeted therapies where kinase signaling pathways are disrupted.
- Induction of Apoptosis : this compound has been reported to induce apoptosis in cancer cells, which is crucial for eliminating malignant cells.
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity, making it a candidate for treating inflammatory diseases. Its structural features allow it to interact with inflammatory mediators and cytokines, potentially reducing inflammation in various models.
In Vitro Studies
In vitro assays have demonstrated that this compound possesses significant cytotoxicity against several cancer cell lines. For instance:
- Breast Cancer Cell Lines : The compound showed IC50 values in the low micromolar range, indicating potent activity against breast cancer cells.
- Lung Cancer Models : In lung cancer models, the compound effectively inhibited cell migration and invasion, key processes in cancer metastasis.
In Vivo Studies
Animal model studies have further validated the efficacy of this compound:
Study Type | Model Used | Observations | Reference |
---|---|---|---|
In Vivo | Mouse xenograft model | Significant tumor growth inhibition | |
Pharmacokinetics | Rat models | Favorable absorption and distribution |
These findings suggest that this compound could be developed into a therapeutic agent for various cancers.
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Targeting : The trifluoromethoxy group enhances binding affinity to biological targets, potentially increasing its efficacy.
- Modulation of Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.
Properties
IUPAC Name |
ethyl 5-amino-4-oxo-3-[4-(trifluoromethoxy)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4S/c1-2-25-15(24)12-10-7-27-13(20)11(10)14(23)22(21-12)8-3-5-9(6-4-8)26-16(17,18)19/h3-7H,2,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMWLOWGMUYRPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.